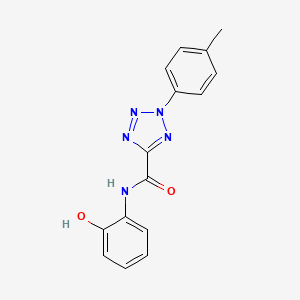

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-2-(4-methylphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-10-6-8-11(9-7-10)20-18-14(17-19-20)15(22)16-12-4-2-3-5-13(12)21/h2-9,21H,1H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUWSXXPEJWJQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the reaction of 2-hydroxyaniline with p-tolyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The tetrazole ring can be reduced to form an amine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like thionyl chloride or alkyl halides in the presence of a base such as pyridine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Pharmacological Applications

Antiallergic Activity

Research has demonstrated that derivatives of N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamide exhibit notable antiallergic properties. In a study utilizing the rat passive cutaneous anaphylaxis test, specific compounds were identified that showed significant potency compared to standard treatments. For instance, one derivative displayed an ID50 value of 0.16 mg/kg, making it 130 times more effective than disodium cromoglycate when administered intravenously .

COX-2 Inhibition

The compound has also been explored for its potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are critical in managing inflammation and pain. Various studies have synthesized and evaluated tetrazole derivatives for COX-2 inhibitory activity, with some showing promising results comparable to existing COX-2 inhibitors like celecoxib .

Antibacterial and Anticancer Activities

Antibacterial Properties

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide derivatives have demonstrated significant antibacterial activity against various strains, including Enterococcus faecalis. A study highlighted that certain tetrazole derivatives exhibited substantial antibacterial efficacy due to the para substitution on the phenyl ring, suggesting a structure-activity relationship that could guide future drug development .

Cytotoxicity Against Cancer Cell Lines

The compound has shown promising cytotoxic effects against several cancer cell lines. For example, specific derivatives were tested against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines, resulting in significant cytotoxicity with GC50 values in the micromolar range. Such findings indicate the potential for these compounds in developing novel anticancer therapies .

Table: Summary of Biological Activities of this compound Derivatives

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyl group and tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide with structurally and functionally related compounds, focusing on substituent effects, heterocyclic cores, and reported activities.

Structural Analogues with Thiadiazole Cores

describes N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives (e.g., compound 3a). These compounds replace the tetrazole ring with a thiadiazole (two sulfur atoms, one nitrogen) and incorporate a thioxo (S=O) group.

- The thioxo group may participate in disulfide bond formation, affecting stability under reducing conditions. At 50 µg/mL, compound 3a exhibits 93% inhibition in unspecified assays, highlighting potent activity despite structural simplicity .

Thiazole-Based Carboxamides

and list N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamides, which feature a thiazole ring (one sulfur, one nitrogen) and halogenated aryl groups.

- Key Differences :

- The chloro and methyl substituents on the phenyl ring increase lipophilicity (higher logP), favoring blood-brain barrier penetration but risking off-target effects.

- Thiazole’s electron-rich nature may enhance π-π stacking with aromatic residues in enzyme active sites compared to tetrazole’s electron-deficient ring .

Pyrazole-Benzothiazole Hybrids

details N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide , which combines pyrazole and benzothiazole moieties.

- The methylthiophenyl substituent adds steric bulk and sulfur-mediated hydrophobic interactions, which may alter pharmacokinetics .

Hydroxyalkyl Substituents

mentions N-(2-hydroxypropyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide , differing only in the hydroxypropyl vs. hydroxyphenyl group.

- Key Differences :

Comparative Data Table

Key Research Findings

- Tetrazole vs. Thiadiazole : Tetrazole analogs generally exhibit higher polarity and metabolic stability, whereas thiadiazoles may offer better membrane permeability .

- Substituent Impact : Hydroxyphenyl groups improve solubility but may reduce bioavailability compared to lipophilic chloro/methyl substituents .

- Activity Trends : Thiadiazole derivatives like 3a show high inhibition rates, suggesting that core heterocycle choice critically influences efficacy .

Biological Activity

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-hydroxyphenyl derivatives with tetrazole-5-carboxylic acid derivatives under controlled conditions. The general synthetic pathway includes:

- Reagents : 2-hydroxyphenylamine, p-tolyl isocyanate, and tetrazole-5-carboxylic acid.

- Solvents : Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions : The reaction is usually conducted at elevated temperatures to enhance yield.

The final product is typically purified through recrystallization techniques.

Antiallergic Activity

Research has shown that derivatives of tetrazole compounds exhibit significant antiallergic properties. In a study involving various N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, a particular derivative demonstrated an ID50 value of 0.16 mg/kg in a rat passive cutaneous anaphylaxis test, indicating that it is 130 times more potent than disodium cromoglycate (DSCG) .

Antimicrobial Activity

Another study focused on the antimicrobial properties of tetrazole derivatives, including this compound. The compound showed promising activity against various bacterial strains, suggesting its potential as a therapeutic agent for infections .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group position | Influences solubility and binding affinity |

| Substitution on the phenyl ring | Affects potency and selectivity against targets |

The presence of the hydroxyl group at the ortho position enhances hydrogen bonding interactions, which may improve receptor binding .

Case Study 1: Antiallergic Evaluation

A series of compounds including N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides were synthesized and evaluated for their antiallergic effects. The study utilized the PCA test to establish a correlation between chemical structure and biological activity, leading to the identification of more potent derivatives .

Case Study 2: Antimicrobial Screening

In another investigation, a range of synthesized tetrazole derivatives were screened for antimicrobial activity using agar well diffusion methods. The results indicated that certain modifications significantly enhanced efficacy against Gram-positive and Gram-negative bacteria .

5. Conclusion

This compound exhibits significant biological activities, particularly in antiallergic and antimicrobial domains. Ongoing research into its structure-activity relationships will further elucidate its potential therapeutic applications. Continued exploration of its derivatives may lead to the development of novel pharmacological agents with enhanced efficacy and specificity.

Q & A

Q. What synthetic routes are employed to prepare N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, and how is its structural integrity validated?

The compound is synthesized via condensation reactions between 2-hydroxyphenylamine and activated tetrazole-carboxylic acid derivatives. Key steps include coupling under amide-forming conditions (e.g., using carbodiimides like EDC/HOBt) and purification via column chromatography. Structural validation employs nuclear magnetic resonance (NMR) for proton/carbon assignments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to verify functional groups (e.g., carbonyl and hydroxyl stretches). Purity is assessed using HPLC with UV detection (≥95% purity threshold) .

Q. Which in vitro and in vivo models are utilized to evaluate the antiallergic activity of this compound?

In vitro models include mast cell degranulation assays using rat basophilic leukemia (RBL-2H3) cells, measuring histamine release via fluorometric or ELISA-based methods. In vivo efficacy is tested in the rat passive cutaneous anaphylaxis (PCA) model, where compound administration precedes antigen challenge. Vascular permeability is quantified using Evans blue dye extraction. The compound’s potency is benchmarked against standards like disodium cromoglycate (DSCG), with reported ID₅₀ values as low as 0.16 mg/kg (oral) in PCA .

Advanced Research Questions

Q. How do physicochemical properties (e.g., logP, pKa) influence the antiallergic activity of this compound, as determined by QSAR modeling?

A hybrid Hansch/Free-Wilson QSAR model identifies hydrophobicity (logP) and electron-donating substituents on the phenyl ring as critical for activity. Optimal logP ranges (2.5–3.5) enhance membrane permeability, while hydroxyl groups at the 2-position improve hydrogen bonding to histamine receptors. Molecular electrostatic potential (MESP) maps further reveal charge distribution at the tetrazole moiety correlates with mast cell stabilization efficacy .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo bioavailability for this compound?

Contradictions are resolved via:

- Pharmacokinetic profiling : Assessing plasma half-life (t₁/₂), Cmax, and AUC in rodent models to optimize dosing regimens.

- Prodrug derivatization : Masking polar groups (e.g., acetylating the hydroxyl group) to enhance oral absorption, followed by enzymatic hydrolysis in vivo.

- Tissue distribution studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) track compound accumulation in target tissues like the spleen and lungs .

Q. How does the structure-activity relationship (SAR) of this antiallergic tetrazole derivative differ from kinase-inhibiting analogs (e.g., Src/Abl inhibitors)?

While both classes share a tetrazole-carboxamide core, antiallergic activity requires:

- A 2-hydroxyphenyl group for mast cell stabilization, versus aminopyridyl/pyrimidinyl substituents in kinase inhibitors for ATP-binding pocket interactions.

- Lower molecular weight (~300–350 g/mol) to favor passive diffusion in allergic models, compared to kinase inhibitors (450–550 g/mol) targeting hydrophobic kinase domains.

- Substituent flexibility: Antiallergic compounds tolerate fluoro/acetyl groups at the phenyl ring, whereas kinase inhibitors require rigid, planar heterocycles for potency .

Methodological Notes

- QSAR Modeling : Use CODESSA or Dragon software to compute descriptors; validate models with leave-one-out cross-validation (q² > 0.6).

- In Vivo PCA : Administer compound 1 hour before antigen challenge; quantify Evans blue at 620 nm.

- Synthetic Optimization : Replace tetrahydrofuran (THF) with DMF to improve reaction yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.